molecular formula C8H13ClO2S B13220469 Bicyclo[2.2.2]octane-2-sulfonyl chloride

Bicyclo[2.2.2]octane-2-sulfonyl chloride

Cat. No.: B13220469
M. Wt: 208.71 g/mol
InChI Key: COWBPBMGWOBSNS-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClO2S. It is a derivative of bicyclo[2.2.2]octane, a structure known for its rigidity and stability. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.2]octane-2-sulfonyl chloride typically involves the sulfonylation of bicyclo[2.2.2]octane derivatives. One common method is the reaction of bicyclo[2.2.2]octane with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine yields a sulfonamide, while reaction with an alcohol produces a sulfonate ester .

Scientific Research Applications

Bicyclo[2.2.2]octane-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]octane-2-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and other derivatives. This reactivity is exploited in various synthetic applications to introduce the sulfonyl group into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]octane-2-sulfonyl chloride is unique due to its combination of a rigid bicyclic structure and a highly reactive sulfonyl chloride group.

Properties

IUPAC Name

bicyclo[2.2.2]octane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWBPBMGWOBSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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